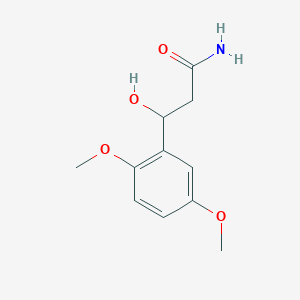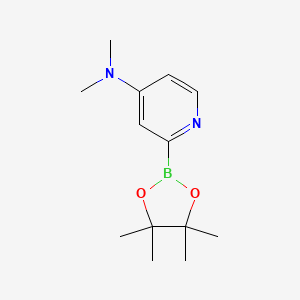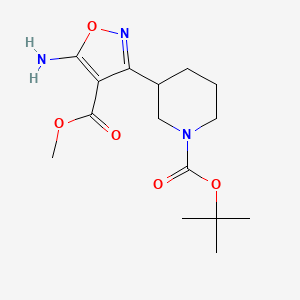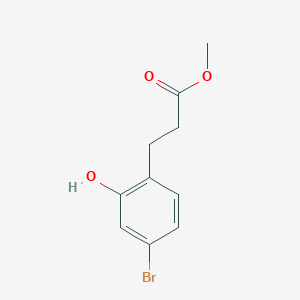
5-Ethyl-4-methyl-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-methyl-1H-imidazol-2-amine: is a heterocyclic organic compound with the molecular formula C6H11N3 It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
化学反応の分析
Types of Reactions
5-Ethyl-4-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may produce various substituted imidazole derivatives .
科学的研究の応用
5-Ethyl-4-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 5-Ethyl-4-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction .
類似化合物との比較
Similar Compounds
- 5-Aminobenzimidazole
- 6-Aminobenzimidazole
- 5-Cyanobenzimidazole
- 5-Methyl-1H-benzimidazol-2-amine
- 5-Fluoro-1H-benzimidazole
Uniqueness
5-Ethyl-4-methyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
4-ethyl-5-methyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C6H11N3/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H3,7,8,9) |
InChIキー |
BDOQDYNVOVZWSL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



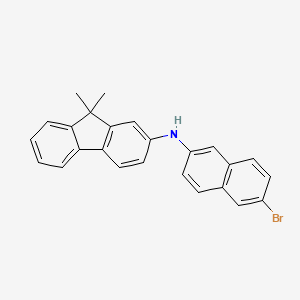
![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)


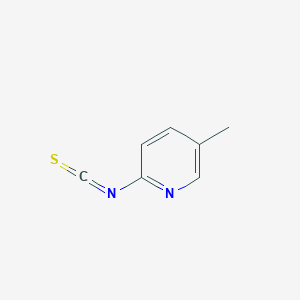
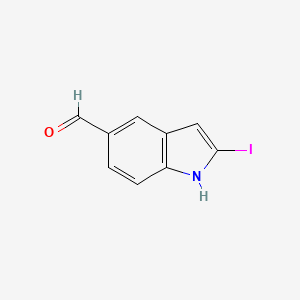

![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
